Copper(II) sulfate pentahydrate

説明

特性

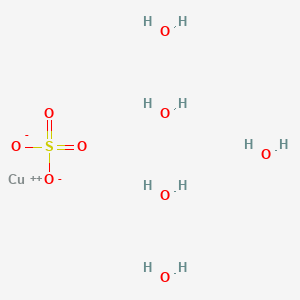

IUPAC Name |

copper;sulfate;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.H2O4S.5H2O/c;1-5(2,3)4;;;;;/h;(H2,1,2,3,4);5*1H2/q+2;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZCCFEFSEZPSOG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.[O-]S(=O)(=O)[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuSO4.5H2O, CuH10O9S | |

| Record name | COPPER SULFATE PENTAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20049 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | COPPER(II) SULFATE, PENTAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1416 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9031066 | |

| Record name | Copper(II) sulfate, pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9031066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Copper sulfate pentahydrate appears as blue crystalline granules or powder. Melting point 110 °C (with decomposition). Non-combustible. Nauseating metallic taste. Odorless. White when dehydrated. (NTP, 1992), BLUE SOLID IN VARIOUS FORMS. | |

| Record name | COPPER SULFATE PENTAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20049 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | COPPER(II) SULFATE, PENTAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1416 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

1207 °F at 760 mmHg (decomposes) (NTP, 1992), DECOMP ABOVE 150 °C WITH -5H2O | |

| Record name | COPPER SULFATE PENTAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20049 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | COPPER(II) SULFATE, PENTAHYDRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2968 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), 31.6 g/100 cc water @ 0 °C, 203.3 g/100 cc @ 100 °C, 1 g in about 500 ml alcohol, In water: 148 g/kg @ 0 °C; 230.5 gkg @ 25 °C; 335 g/kg @ 50 °C; 736 g/kg @ 100 °C, Practically insol in most organic solvents., For more Solubility (Complete) data for COPPER(II) SULFATE, PENTAHYDRATE (8 total), please visit the HSDB record page., Solubility in water, g/100ml at 0 °C: 31.7 | |

| Record name | COPPER SULFATE PENTAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20049 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | COPPER(II) SULFATE, PENTAHYDRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2968 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COPPER(II) SULFATE, PENTAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1416 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.284 (NTP, 1992) - Denser than water; will sink, 2.286 @ 15.6 °C/4 °C, 2.3 g/cm³ | |

| Record name | COPPER SULFATE PENTAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20049 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | COPPER(II) SULFATE, PENTAHYDRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2968 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COPPER(II) SULFATE, PENTAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1416 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Large, blue or ultramarine, triclinic crystals or blue granules or light-blue powder | |

CAS No. |

7758-99-8 | |

| Record name | COPPER SULFATE PENTAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20049 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cupric Sulfate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007758998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper(II) sulfate, pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9031066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfuric acid copper(2+) salt (1:1), hydrate (1:5) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPRIC SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LRX7AJ16DT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | COPPER(II) SULFATE, PENTAHYDRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2968 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COPPER(II) SULFATE, PENTAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1416 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

297 °F (dehydrates) (NTP, 1992), Decomp above 110 °C | |

| Record name | COPPER SULFATE PENTAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20049 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | COPPER(II) SULFATE, PENTAHYDRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2968 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to the Preparation of Supersaturated Copper(II) Sulfate Solutions for Crystallography

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the principles and methodologies for preparing supersaturated solutions of copper(II) sulfate (B86663) (CuSO₄), a critical step in the cultivation of high-quality single crystals for crystallographic analysis. The precise control of supersaturation is paramount for influencing crystal nucleation, growth rate, and ultimately, the final crystal size and quality.

Core Principles: Understanding Supersaturation

Crystallization is initiated from a supersaturated solution, a metastable state where the concentration of a solute in a solvent exceeds its equilibrium solubility at a given temperature.[1][2] This state is the driving force for both the nucleation of new crystals and the growth of existing ones.[2] The level of supersaturation directly impacts the crystallization process:

-

Low Supersaturation: Promotes crystal growth over nucleation, leading to larger, more well-defined crystals.[2]

-

High Supersaturation: Favors nucleation, resulting in a larger number of smaller crystals.[2]

The most common method for achieving supersaturation with copper(II) sulfate, a substance whose solubility in water increases significantly with temperature, is the slow cooling of a heated, saturated solution.[2][3][4] As the temperature of a saturated solution decreases, the solubility of the copper(II) sulfate also decreases.[5] If the solution is cooled carefully and without agitation, the excess solute can remain dissolved, creating a supersaturated state.[6]

Quantitative Data: Solubility of Copper(II) Sulfate

The preparation of a saturated solution is the foundational step for creating a supersaturated solution. The following table summarizes the solubility of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in water at various temperatures. This data is essential for calculating the precise amount of solute required to achieve saturation at a given temperature.

| Temperature (°C) | Solubility ( g/100 mL of water) |

| 0 | 31.6[7] |

| 10 | 16.8 (anhydrous)[8] |

| 20 | 32[7] |

| 25 | ~35[9] |

| 40 | 44.6[7] |

| 60 | 61.8[7] |

| 80 | 83.8[7] |

| 100 | 203.3[7] |

Experimental Protocols

Two primary methods for preparing supersaturated copper(II) sulfate solutions for crystallography are detailed below: slow cooling and solvent evaporation.

Method 1: Slow Cooling of a Saturated Solution

This is the most widely used and effective method for growing large, high-quality crystals.

Materials:

-

This compound (CuSO₄·5H₂O)

-

Distilled water

-

Beaker (e.g., 600 mL)

-

Hot plate or Bunsen burner

-

Stirring rod

-

Filtration apparatus (funnel, filter paper)

-

Crystallization dish or clean container

-

Watch glass or aluminum foil to cover

Procedure:

-

Preparation of a Saturated Solution:

-

Heat a measured volume of distilled water in a beaker to a temperature just below boiling (e.g., 90°C).[9][10]

-

Gradually add powdered copper(II) sulfate to the hot water while continuously stirring.[11][12] Continue adding the solute until it no longer dissolves, and a small amount of undissolved solid remains at the bottom of the beaker.[11] This ensures the solution is saturated at that temperature.

-

To prevent the hydrolysis of copper sulfate, a few drops of dilute sulfuric acid can be added.[12][13]

-

-

Filtration:

-

Supersaturation and Crystal Growth:

-

Cover the crystallization dish with a watch glass or aluminum foil to prevent rapid evaporation and contamination.[6][9]

-

Allow the solution to cool slowly and undisturbed to room temperature.[6][14] Placing the container in a heat bath (like a Dewar flask with hot water) can facilitate even slower cooling.[1][3] As the solution cools, it will become supersaturated.

-

Crystals should begin to form as the solution cools. For growing a single large crystal, a "seed crystal" can be suspended in the solution.[9] A small, well-formed crystal from a previous crystallization can be tied to a nylon fishing line and hung in the supersaturated solution.[11]

-

Method 2: Solvent Evaporation

This method is simpler but offers less control over the rate of supersaturation.

Materials:

-

Same as Method 1

Procedure:

-

Preparation of a Saturated or Near-Saturated Solution:

-

Prepare a saturated or nearly saturated solution of copper(II) sulfate at room temperature.

-

-

Evaporation:

-

Leave the solution in a loosely covered container in a location with minimal temperature fluctuations and vibrations.[1][3]

-

The solvent will slowly evaporate over time, increasing the concentration of the copper(II) sulfate and leading to a state of supersaturation, from which crystals will eventually form.[1][3]

-

Visualizing the Process

The following diagrams illustrate the key concepts and workflows in the preparation of supersaturated copper(II) sulfate solutions.

Caption: The transition from a saturated to a supersaturated state, leading to crystallization.

References

- 1. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]

- 2. mt.com [mt.com]

- 3. Growing Crystals [web.mit.edu]

- 4. attleborolibrary.org [attleborolibrary.org]

- 5. scribd.com [scribd.com]

- 6. Supersaturation and Crystallization | Harvard Natural Sciences Lecture Demonstrations [sciencedemonstrations.fas.harvard.edu]

- 7. Copper(II) sulfate - Sciencemadness Wiki [sciencemadness.org]

- 8. Copper(II) sulfate - Wikipedia [en.wikipedia.org]

- 9. “Copper sulfate crystals” experiment | MEL Chemistry [melscience.com]

- 10. chemiphys.com [chemiphys.com]

- 11. csub.edu [csub.edu]

- 12. sb-chemistry.yolasite.com [sb-chemistry.yolasite.com]

- 13. m.youtube.com [m.youtube.com]

- 14. scribd.com [scribd.com]

understanding the solubility of copper(ii) sulfate pentahydrate in water

An In-depth Technical Guide to the Aqueous Solubility of Copper(II) Sulfate (B86663) Pentahydrate

For professionals in research, chemical sciences, and drug development, a precise understanding of the solubility of ionic compounds is fundamental. Copper(II) sulfate pentahydrate (CuSO₄·5H₂O), a widely utilized compound, serves as an excellent case study for exploring the principles of aqueous solubility. This guide provides a comprehensive overview of its solubility characteristics, detailed experimental protocols for its determination, and a visualization of the underlying thermodynamic processes.

Quantitative Solubility Data

The solubility of this compound in water is markedly dependent on temperature. As the temperature of the water increases, so does the amount of this compound that can be dissolved. The data compiled from various sources indicates a significant increase in solubility with rising temperature.

| Temperature (°C) | Solubility ( g/100 g of H₂O) |

| 0 | 24.3 |

| 10 | 27.5 |

| 20 | 31.6 |

| 30 | 37.8 |

| 40 | 44.6 |

| 50 | 53.6 |

| 60 | 61.8 |

| 80 | 83.8 |

| 100 | 114 |

Experimental Protocol: Gravimetric Determination of Solubility

The following protocol outlines a standard laboratory procedure for the gravimetric determination of the solubility of this compound in water at a specific temperature.

Objective: To accurately measure the concentration of a saturated solution of this compound in water at a predetermined temperature.

Materials:

-

This compound (CuSO₄·5H₂O) crystals

-

Distilled or deionized water

-

Beakers (250 mL)

-

Graduated cylinders

-

Stirring rods

-

Hot plate with magnetic stirring capability

-

Magnetic stir bar

-

Thermometer or temperature probe

-

Constant temperature water bath

-

Filtration apparatus (Buchner funnel, filter flask, vacuum tubing, and vacuum source)

-

Filter paper (pre-weighed)

-

Evaporating dish (pre-weighed)

-

Drying oven

-

Analytical balance

-

Desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound crystals to a beaker containing a known volume of distilled water (e.g., 100 mL). An excess is necessary to ensure that the solution becomes saturated.

-

Place the beaker on a hot plate with magnetic stirring and gently heat the solution while stirring continuously. Heat to a temperature slightly above the target temperature to ensure rapid dissolution and saturation.

-

Once an excess of solid is present and appears to no longer dissolve, transfer the beaker to a constant temperature water bath set at the desired experimental temperature.

-

Allow the solution to equilibrate for at least one hour, with continuous stirring, to ensure that it is fully saturated at the target temperature. The presence of undissolved crystals at the bottom of the beaker is indicative of saturation.

-

-

Sample Collection and Filtration:

-

Once the solution has reached equilibrium, turn off the stirrer and allow the excess solid to settle.

-

Carefully decant a known volume of the clear, saturated supernatant into a pre-weighed filtration apparatus fitted with pre-weighed filter paper. It is crucial to avoid transferring any of the undissolved solid.

-

Apply a vacuum to the filter flask to draw the solution through the filter paper. This step removes any fine, suspended crystals.

-

Collect the clear filtrate in the filter flask.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer a precise volume (e.g., 10 mL) of the clear, saturated filtrate into the pre-weighed evaporating dish.

-

Record the exact mass of the evaporating dish plus the filtrate.

-

Gently heat the evaporating dish to evaporate the water. This can be done on a hot plate at a low temperature or in a drying oven. Avoid boiling, as it may cause splattering of the solution.

-

Once all the water has evaporated, transfer the evaporating dish to a drying oven set at a temperature sufficient to remove any remaining moisture without decomposing the copper(II) sulfate (e.g., 100-110°C).

-

Heat the dish to a constant weight, which is achieved when successive weighings after cooling in a desiccator show no further decrease in mass.

-

Record the final mass of the evaporating dish containing the anhydrous copper(II) sulfate.

-

-

Data Analysis:

-

Calculate the mass of the water in the measured volume of the filtrate by subtracting the mass of the dry copper(II) sulfate from the mass of the filtrate.

-

Calculate the solubility in grams of solute per 100 grams of water using the following formula:

Solubility = (mass of dry CuSO₄ / mass of water) x 100

-

Visualizations

Thermodynamic Principles of Dissolution

The dissolution of an ionic compound like this compound in water is governed by a balance of energetic factors. The process can be conceptually broken down into the energy required to break apart the crystal lattice (lattice energy) and the energy released when the ions are hydrated by water molecules (hydration energy).

Caption: Thermodynamic cycle of ionic compound dissolution.

Experimental Workflow for Solubility Determination

The logical flow of the gravimetric method for determining solubility involves a series of sequential steps, from the preparation of the saturated solution to the final calculation of solubility.

Caption: Workflow for gravimetric solubility determination.

An In-depth Technical Guide to the Chemical Properties of Copper(II) Sulfate Pentahydrate

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O), also known as blue vitriol or bluestone, is a vibrant blue crystalline solid and the most common hydrate (B1144303) of copper(II) sulfate.[1][2] Its striking color and diverse chemical reactivity make it a staple compound in educational settings and various industrial applications, including agriculture, electroplating, and as a precursor in the synthesis of other copper compounds.[3] This guide provides a detailed overview of its core chemical and physical properties, outlines key experimental protocols, and visualizes fundamental chemical processes.

Physicochemical Properties

Copper(II) sulfate pentahydrate is an inorganic compound with the chemical formula CuSO₄·5H₂O.[1] In its pentahydrated form, it is a blue, odorless crystalline solid with a nauseating metallic taste.[1][3] The compound is non-combustible and readily dissolves in water.[3] The blue color of the crystals is attributed to the water of hydration.[4] When heated, it loses its water molecules and transforms into the white anhydrous form, CuSO₄.[1][5]

The structure of the solid pentahydrate is a polymeric structure where the copper ion has an octahedral geometry, bound to four water ligands. These centers are interconnected by sulfate anions to form chains.[1]

Table 1: Quantitative Physicochemical Data for this compound

| Property | Value |

| Molar Mass | 249.685 g/mol [1] |

| Appearance | Blue crystalline solid[1][2] |

| Density | 2.286 g/cm³[1] |

| Melting Point | Decomposes before melting; loses water at various temperatures.[1][3] |

| Boiling Point | Decomposes to cupric oxide at 650 °C[1] |

| pH (0.2 M solution) | 4.0[6] |

| Solubility in Water | 31.6 g/100 mL at 0 °C203.3 g/100 mL at 100 °C[2] |

| Solubility in other solvents | Soluble in methanol, insoluble in ethanol.[1] |

Key Chemical Reactions and Processes

1. Thermal Dehydration

One of the most characteristic properties of this compound is its thermal decomposition through dehydration. When heated, it loses its five water molecules in a stepwise manner. This process is reversible; the anhydrous white powder will turn blue again upon the addition of water.[1][7]

The decomposition occurs in distinct stages:

-

Two water molecules are lost at approximately 63 °C (145 °F).[1]

-

Two more are lost at 109 °C (228 °F).[1]

-

The final water molecule is lost at 200 °C (392 °F), forming the anhydrous copper(II) sulfate.[1][2]

Further heating to around 650 °C will cause the anhydrous salt to decompose into copper(II) oxide (CuO) and sulfur trioxide (SO₃).[2]

2. Precipitation Reactions

When an aqueous solution of copper(II) sulfate is mixed with a solution of sodium hydroxide (B78521) (NaOH), a pale blue precipitate of copper(II) hydroxide (Cu(OH)₂) is formed.[8][9][10] This is a double displacement reaction.[11]

Chemical Equation: CuSO₄(aq) + 2NaOH(aq) → Cu(OH)₂(s) + Na₂SO₄(aq)[9]

3. Complex Ion Formation with Ammonia (B1221849)

The addition of ammonia (NH₃) solution to an aqueous solution of copper(II) sulfate results in a two-step reaction. Initially, a light blue precipitate of copper(II) hydroxide is formed.[12][13]

Chemical Equation (Step 1): CuSO₄(aq) + 2NH₃(aq) + 2H₂O(l) ⇌ Cu(OH)₂(s) + (NH₄)₂SO₄(aq)[12]

Upon the addition of excess ammonia, this precipitate dissolves to form a deep blue, soluble complex ion, tetraamminecopper(II) ([Cu(NH₃)₄]²⁺).[12][13][14][15]

Chemical Equation (Step 2): Cu(OH)₂(s) + 4NH₃(aq) → [Cu(NH₃)₄]²⁺(aq) + 2OH⁻(aq)[13]

Experimental Protocols

1. Synthesis of this compound from Copper Metal

This protocol describes the synthesis of this compound crystals from copper metal using nitric acid and sulfuric acid.

Materials:

-

Copper turnings (approx. 3.0 g)[16]

-

3 M Sulfuric acid (H₂SO₄) (25 mL)[16]

-

Concentrated (16 M) Nitric acid (HNO₃) (7.5 mL)[16]

-

50% Ethanol solution

-

95% Ethanol

-

250-mL beaker and 600-mL beaker (for secondary containment)[16]

-

250-mL Erlenmeyer flask

-

Hot plate

-

Buchner funnel and filter flask[17]

-

Ice bath[17]

Procedure:

-

Place approximately 3.0 g of copper turnings into a 250-mL beaker and record the exact mass.[16]

-

Add 25 mL of 3 M sulfuric acid to the copper.[16]

-

In a fume hood, carefully add 7.5 mL of concentrated nitric acid. The reaction will produce toxic nitrogen dioxide (NO₂) gas, so this step must be performed in a well-ventilated area.[16]

-

Once the copper has completely reacted, quickly pour the hot solution into a 250-mL Erlenmeyer flask to separate it from any unreacted solids.[17]

-

Allow the solution to cool on the benchtop for about 5 minutes, then stopper the flask and cool it further in an ice bath for 10-15 minutes to promote crystallization.[17]

-

Set up a vacuum filtration apparatus with a Buchner funnel.[17]

-

Collect the blue crystals by vacuum filtration.

-

Wash the crystals with two small portions of ice-cold 50% ethanol, followed by two small portions of ice-cold 95% ethanol.

-

Allow the crystals to air dry on the filter paper.

2. Biuret Test for Protein Detection

Copper(II) sulfate is a key component of the Biuret reagent, used to detect the presence of peptide bonds in proteins. In an alkaline environment, the Cu²⁺ ions form a coordination complex with the nitrogen atoms involved in peptide bonds, resulting in a characteristic purple color.[18][19][20]

Materials:

-

Biuret reagent (can be prepared by dissolving 1 g of CuSO₄·5H₂O and 4 g of sodium potassium tartrate in 100 mL of water, then adding 4 g of NaOH and diluting to 200 mL).[18]

-

Sample solution (e.g., protein solution, urine).

-

Test tubes.

Procedure:

-

Add 1-2 mL of the sample solution to a clean test tube.[21]

-

Add an equal volume (1-2 mL) of Biuret reagent to the test tube.[21][22]

-

Shake the mixture well and let it stand at room temperature for 5 minutes.[21][22]

-

Observe any color change. A change from blue to purple indicates the presence of protein.[19] The intensity of the purple color is proportional to the protein concentration.[18][20]

References

- 1. Copper(II) sulfate - Wikipedia [en.wikipedia.org]

- 2. Copper(II) sulfate - Sciencemadness Wiki [sciencemadness.org]

- 3. This compound | 7758-99-8 [chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. youtube.com [youtube.com]

- 6. Copper sulfate pentahydrate | CuSO4.5H2O | CID 24463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. homework.study.com [homework.study.com]

- 8. CuSO4*5H2O + 2 NaOH → Cu(OH)2 + Na2SO4 + 5 H2O - Balanced equation | Chemical Equations online! [chemequations.com]

- 9. quora.com [quora.com]

- 10. quora.com [quora.com]

- 11. jamgroupco.com [jamgroupco.com]

- 12. quora.com [quora.com]

- 13. quora.com [quora.com]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. Synthesis of Copper Sulfate Pentahydrate Chemistry | Chegg.com [chegg.com]

- 17. docsity.com [docsity.com]

- 18. Protocol for Biuret Protein Assay - Creative Proteomics [creative-proteomics.com]

- 19. byjus.com [byjus.com]

- 20. mlsu.ac.in [mlsu.ac.in]

- 21. Biuret Test: Principle, Procedure, and Results Explained [vedantu.com]

- 22. iunajaf.edu.iq [iunajaf.edu.iq]

Unveiling the Intricate Architecture of Copper(II) Sulfate Pentahydrate: A Technical Guide

An in-depth examination of the molecular structure, crystallographic data, and experimental determination of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O), tailored for researchers, scientists, and professionals in drug development.

Copper(II) sulfate pentahydrate, a compound recognized by its vibrant blue crystals, possesses a complex and fascinating molecular architecture. Understanding this structure is paramount for applications ranging from materials science to pharmaceuticals, where precise knowledge of molecular geometry influences physical and chemical properties. This technical guide provides a detailed analysis of its crystal structure, supported by quantitative data and the experimental protocols used for its determination.

Molecular Structure and Coordination Geometry

The crystal structure of this compound (mineral name: chalcanthite) is characterized by a distorted octahedral geometry around the central copper(II) ion. This arrangement is a classic example of Jahn-Teller distortion, commonly observed in d⁹ copper(II) complexes.[1] The structure consists of polymeric chains where [Cu(H₂O)₄]²⁺ units are linked by sulfate anions.[1]

Of the five water molecules in the formula unit, four are directly coordinated to the copper ion in a square planar arrangement. The other two coordination sites, completing the octahedron, are occupied by oxygen atoms from two different sulfate anions.[1] This results in two longer, axial Cu-O bonds to the sulfate groups compared to the four shorter, equatorial Cu-O bonds to the water molecules.[1]

The fifth water molecule is not directly bonded to the copper ion. Instead, it is held in the crystal lattice by hydrogen bonds, acting as a bridge between a coordinated water molecule and a sulfate anion from an adjacent chain.[1][2] This unique arrangement explains the differential loss of water molecules upon heating.[3]

Below is a diagram illustrating the coordination environment of the central copper(II) ion.

Crystallographic and Quantitative Data

The definitive method for determining the precise atomic arrangement and geometric parameters of crystalline solids is Single-Crystal X-ray Diffraction. The structure of this compound has been determined to belong to the triclinic crystal system, with the space group P-1.[4]

The following tables summarize key quantitative data from a 2022 X-ray diffraction study conducted at 100 K.[1]

Table 1: Unit Cell Parameters

| Parameter | Value |

| a | 6.1224 (4) Å |

| b | 10.7223 (4) Å |

| c | 5.9681 (3) Å |

| α | 82.35 (2) ° |

| β | 107.33 (2) ° |

| γ | 102.60 (4) ° |

| Volume | 364.02 (3) ų |

Table 2: Selected Interatomic Distances (Å) [1]

| Bond | Distance (Å) | Description |

| Cu1-O1 | 1.9684 (8) | Equatorial Water |

| Cu1-O2 | 1.9757 (7) | Equatorial Water |

| Cu2-O3 | 1.9673 (7) | Equatorial Water |

| Cu1-O4 | 1.9355 (8) | Equatorial Water |

| Cu1-O6 | 2.3618 (7) | Axial Sulfate Oxygen |

| Cu1-O9 | 2.4100 (7) | Axial Sulfate Oxygen |

| S1-O6 | 1.4751 (7) | Sulfate S-O Bond |

| S1-O7 | 1.4759 (8) | Sulfate S-O Bond |

| S1-O8 | 1.4910 (7) | Sulfate S-O Bond |

| S1-O9 | 1.4783 (7) | Sulfate S-O Bond |

Table 3: Selected Bond Angles (°) [1]

| Angle | Value (°) | Description |

| O1-Cu1-O2 | 88.30 (3) | Equatorial (cis) |

| O1-Cu1-O2(ii) | 91.70 (3) | Equatorial (cis) |

| O3-Cu2-O4 | 89.60 (3) | Equatorial (cis) |

| O3-Cu2-O4(i) | 90.40 (3) | Equatorial (cis) |

| O1-Cu1-O6 | 92.18 (3) | Equatorial-Axial |

| O2-Cu1-O6 | 87.73 (3) | Equatorial-Axial |

| O4-Cu2-O9 | 93.35 (3) | Equatorial-Axial |

| O6-S1-O9 | 109.46 (4) | Sulfate O-S-O |

| O7-S1-O8 | 108.83 (4) | Sulfate O-S-O |

(Symmetry operators: i +x,2-y,-z; ii 1-x,1-y,1-z)

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the molecular structure of this compound is achieved through Single-Crystal X-ray Diffraction (SCXRD).[5][6] This powerful analytical technique provides precise information on unit cell dimensions, bond lengths, and bond angles.[6]

The following outlines a typical protocol for SCXRD analysis.

Methodology Details:

-

Crystal Growth and Selection: High-quality single crystals of CuSO₄·5H₂O are grown, typically by slow evaporation from an aqueous solution. A suitable crystal, ideally 0.1-0.3 mm in all dimensions and free of visible defects, is selected under a microscope.[7][8]

-

Mounting: The selected crystal is carefully mounted on a goniometer head, often using a cryo-loop and oil to secure it. This assembly allows for the precise rotation of the crystal during the experiment.[6][9]

-

Data Collection: The mounted crystal is placed on a diffractometer and cooled (e.g., to 100 K) to reduce thermal vibrations.[10] It is then exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are recorded by a detector.[5][8]

-

Data Processing: The raw diffraction data are processed to determine the unit cell parameters and space group. The intensities of thousands of unique reflections are integrated, scaled, and corrected for experimental factors like absorption.[6][7]

-

Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson synthesis) to generate an initial electron density map and an approximate structural model.[7]

-

Structure Refinement: The initial model is refined against the experimental data using least-squares algorithms. This iterative process adjusts atomic positions, site occupancies, and thermal displacement parameters to improve the agreement between the calculated and observed diffraction patterns, ultimately yielding the final, precise molecular structure.[7]

References

- 1. opus.uleth.ca [opus.uleth.ca]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. The Crystal Structure of Copper Sulphate Pentahydrate, CuSO$_{4}$. 5H$_{2}$O | Semantic Scholar [semanticscholar.org]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. fiveable.me [fiveable.me]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 10. youtube.com [youtube.com]

Unveiling the Intricate Physical Characteristics of Copper(II) Sulfate Pentahydrate Crystals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) crystals. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document summarizes key quantitative data, details the experimental protocols for their determination, and provides a visual representation of the thermal decomposition process.

Quantitative Physical Properties

The physical properties of copper(II) sulfate pentahydrate crystals have been extensively studied. The following tables summarize the key quantitative data for easy reference and comparison.

Table 1: Crystallographic and Optical Properties

| Property | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Parameters | a = 6.141 Å, b = 10.741 Å, c = 5.986 Åα = 82.28°, β = 107.43°, γ = 102.67° |

| Density | 2.286 g/cm³ |

| Refractive Indices | nα = 1.514, nβ = 1.537, nγ = 1.543 |

| Color | Blue |

| Appearance | Crystalline granules or powder |

Table 2: Solubility in Water at Various Temperatures

| Temperature (°C) | Solubility ( g/100 mL) |

| 0 | 31.6 |

| 20 | 32.0 |

| 100 | 203.3 |

Table 3: Thermal Decomposition Data

| Temperature Range (°C) | Mass Loss (%) | Reaction |

| ~30 - 110 | 14.44 | CuSO₄·5H₂O → CuSO₄·3H₂O + 2H₂O |

| ~110 - 250 | 14.44 | CuSO₄·3H₂O → CuSO₄·H₂O + 2H₂O |

| ~250 - 600 | 7.22 | CuSO₄·H₂O → CuSO₄ + H₂O |

| >650 | 32.87 | CuSO₄ → CuO + SO₃ |

Experimental Protocols

The accurate determination of the physical properties of this compound crystals relies on precise experimental methodologies. The following sections detail the protocols for key characterization techniques.

X-Ray Diffraction (XRD) for Crystal Structure Determination

Objective: To determine the crystal system, space group, and unit cell parameters of this compound.

Methodology:

-

Sample Preparation: A small, well-formed single crystal of this compound is selected and mounted on a goniometer head.

-

Instrumentation: A single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα radiation, λ = 1.5418 Å) and a detector is used.

-

Data Collection: The crystal is rotated in the X-ray beam, and the diffraction pattern is collected as a series of images at different orientations. The temperature of the crystal is typically maintained at a constant value (e.g., 293 K) during data collection.

-

Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and the symmetry of the crystal lattice.

-

Structure Solution and Refinement: The positions of the atoms within the unit cell are determined by solving the phase problem and refining the structural model against the experimental data.

Solubility Determination

Objective: To determine the solubility of this compound in water at various temperatures.

Methodology:

-

Preparation of Saturated Solutions: A series of sealed flasks containing distilled water are placed in a temperature-controlled water bath. An excess of this compound crystals is added to each flask to ensure saturation. The flasks are agitated for an extended period to reach equilibrium.

-

Sample Withdrawal: Once equilibrium is reached, a known volume of the supernatant solution is carefully withdrawn from each flask using a pre-heated or pre-cooled syringe to prevent crystallization or dissolution during sampling.

-

Concentration Analysis: The withdrawn solution is weighed, and the solvent is evaporated to dryness. The mass of the remaining copper(II) sulfate is determined.

-

Calculation: The solubility is calculated as the mass of the dissolved salt per 100 mL of the solvent at each respective temperature.

Thermogravimetric Analysis (TGA)

Objective: To investigate the thermal stability and decomposition pathway of this compound.[1]

Methodology:

-

Instrumentation: A thermogravimetric analyzer (TGA) coupled with a differential thermal analyzer (DTA) or a differential scanning calorimeter (DSC) is used.

-

Sample Preparation: A small, accurately weighed amount of this compound powder (typically 5-10 mg) is placed in a sample pan (e.g., alumina (B75360) or platinum).

-

Experimental Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

-

Data Acquisition: The TGA instrument continuously records the mass of the sample as a function of temperature. The DTA/DSC records the temperature difference or heat flow between the sample and a reference.

-

Data Analysis: The resulting TGA curve is analyzed to identify the temperature ranges of mass loss and the percentage of mass lost at each step. This information is used to deduce the stoichiometry of the decomposition reactions.[1]

Refractive Index Measurement

Objective: To measure the principal refractive indices of a this compound crystal.

Methodology:

-

Instrumentation: A goniometer-spectrometer or a Mach-Zehnder interferometer can be used.[2][3]

-

Sample Preparation: A prism with a known apex angle is cut from a large, high-quality single crystal of this compound. The faces of the prism are polished to be optically flat.

-

Measurement (Goniometer-Spectrometer):

-

The prism is mounted on the spectrometer table.

-

A monochromatic light source (e.g., a sodium lamp) is used.

-

The angle of minimum deviation (δ) for light passing through the prism is measured for different orientations of the crystal.

-

The refractive index (n) is calculated using the formula: n = [sin((A + δ)/2)] / [sin(A/2)], where A is the apex angle of the prism.

-

-

Measurement (Mach-Zehnder Interferometer):

Density Determination by Pycnometry

Objective: To determine the density of this compound crystals.

Methodology:

-

Instrumentation: A pycnometer (a glass flask with a specific, accurately known volume) and an analytical balance are required.[4][5]

-

Procedure:

-

The mass of the empty, dry pycnometer is determined (m₁).

-

A sample of this compound crystals is added to the pycnometer, and the total mass is measured (m₂). The mass of the crystals is m₂ - m₁.

-

The pycnometer containing the crystals is filled with a liquid of known density (ρ_liquid) in which the crystals are insoluble (e.g., a saturated solution of copper sulfate or a non-polar solvent). The total mass is measured (m₃).

-

The pycnometer is emptied, cleaned, and filled with only the same liquid. The mass is measured (m₄). The mass of the liquid that fills the pycnometer is m₄ - m₁.

-

-

Calculation: The volume of the liquid in the pycnometer is V_liquid = (m₄ - m₁) / ρ_liquid. The volume of the crystals is V_crystals = V_liquid - [(m₃ - m₂) / ρ_liquid]. The density of the crystals is ρ_crystals = (m₂ - m₁) / V_crystals.[4][5]

Visualization of Thermal Decomposition Workflow

The thermal decomposition of this compound follows a well-defined, stepwise process. This workflow can be visualized to illustrate the sequential loss of water molecules and the final decomposition of the anhydrous salt.

Caption: Thermal decomposition pathway of this compound.

References

The Pivotal Role of Water of Crystallization in Copper(II) Sulfate Pentahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O), commonly known as blue vitriol, is a compound where the water of crystallization plays a crucial role in determining its fundamental chemical and physical properties. This technical guide provides an in-depth analysis of the function of these water molecules, detailing their influence on the compound's crystal structure, color, stability, and thermal behavior. The distinct roles of the five water molecules, with four acting as ligands and one involved in hydrogen bonding, are elucidated. This document summarizes key quantitative data from thermal analyses, outlines detailed experimental protocols for the determination of water of crystallization, and presents visual representations of the compound's structure and dehydration process to offer a comprehensive resource for scientific and research applications.

Introduction

Hydrated salts, crystalline ionic compounds that incorporate a specific number of water molecules into their crystal lattice, are fundamental in various chemical and pharmaceutical processes. The water of crystallization is not merely entrapped moisture but is integral to the crystal's structure and stability.[1] Copper(II) sulfate pentahydrate stands as a classic and illustrative example of the profound impact of these bound water molecules. The vibrant blue color of its crystals, a stark contrast to the white powder of its anhydrous form, is a direct consequence of the coordination of water molecules with the copper(II) ion.[2] Understanding the precise role of this water of crystallization is essential for applications ranging from its use as a catalyst and drying agent to its function in educational demonstrations of chemical principles.[3]

This guide will delve into the structural arrangement of the water molecules, the energetic changes associated with their removal, and the practical methodologies for quantifying their presence.

The Crystal Structure and the Differentiated Roles of Water Molecules

The crystal structure of this compound is a triclinic system.[4] Within this lattice, the five water molecules are not equivalent. Four of the water molecules act as ligands, directly coordinating with the copper(II) ion in a square planar geometry. The copper(II) ion, along with two oxygen atoms from two sulfate ions, forms a distorted octahedral geometry.[4] The fifth water molecule is not directly bonded to the copper ion but is held in the lattice by hydrogen bonds, forming a bridge between a coordinated water molecule and a sulfate ion.[2] This structural arrangement can be represented as [Cu(H₂O)₄]SO₄·H₂O.[5]

The water ligands are responsible for the characteristic blue color of the compound. They cause the splitting of the d-orbitals of the copper(II) ion, allowing for the absorption of light in the red-orange part of the spectrum and the reflection of blue light. In the absence of these water ligands, as in anhydrous copper(II) sulfate, this d-d transition does not occur in the visible range, resulting in a white powder.[6]

Visualization of the Crystal Structure

The following diagram illustrates the coordination of the water molecules around the central copper(II) ion and the role of the fifth water molecule in the crystal lattice.

Caption: Coordination of water molecules in this compound.

Thermal Decomposition and Dehydration Process

Upon heating, this compound undergoes a multi-step dehydration process, losing its water of crystallization at distinct temperature ranges. This process is reversible; adding water to the anhydrous form will restore the hydrated, blue crystalline solid.[3] The thermal decomposition can be monitored using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

The dehydration typically occurs in three main steps:

-

CuSO₄·5H₂O(s) → CuSO₄·3H₂O(s) + 2H₂O(g)

-

CuSO₄·3H₂O(s) → CuSO₄·H₂O(s) + 2H₂O(g)

-

CuSO₄·H₂O(s) → CuSO₄(s) + H₂O(g)

Data Presentation: Thermal Analysis Data

The following tables summarize the quantitative data obtained from the thermal analysis of this compound.

| Dehydration Step | Temperature Range (°C) | Theoretical Mass Loss (%) | Experimental Mass Loss (%) |

| CuSO₄·5H₂O → CuSO₄·3H₂O | 50 - 150 | 14.44 | ~14.4 |

| CuSO₄·3H₂O → CuSO₄·H₂O | 50 - 150 | 14.44 | ~14.4 |

| CuSO₄·H₂O → CuSO₄ | 173 - 260 | 7.22 | ~7.2 |

Table 1: Temperature Ranges and Mass Loss during Dehydration of CuSO₄·5H₂O. [6][7]

| Dehydration Step | Activation Energy (kJ/mol) |

| CuSO₄·5H₂O → CuSO₄·3H₂O | 71.26 |

| CuSO₄·3H₂O → CuSO₄·H₂O | 112.12 |

| CuSO₄·H₂O → CuSO₄ | 165.23 |

Table 2: Activation Energies for the Dehydration Steps of CuSO₄·5H₂O. [8][9]

Visualization of the Dehydration Pathway

The logical flow of the dehydration process can be visualized as follows:

Caption: Stepwise dehydration of this compound.

Experimental Protocols

Gravimetric Determination of Water of Crystallization

This experiment aims to determine the number of moles of water of crystallization (x) in the formula CuSO₄·xH₂O by heating a known mass of the hydrated salt to a constant mass.

Materials:

-

Porcelain crucible and lid

-

Bunsen burner, tripod, and pipeclay triangle

-

Heat-resistant mat

-

Tongs

-

Analytical balance (accurate to ±0.01 g)

-

Desiccator

-

Hydrated copper(II) sulfate crystals

Procedure:

-

Weigh a clean, dry porcelain crucible and its lid accurately using an analytical balance. Record the mass.

-

Add approximately 2-3 g of hydrated copper(II) sulfate crystals to the crucible. Reweigh the crucible, lid, and its contents. Record the total mass.

-

Place the crucible on the pipeclay triangle supported by the tripod. Place the lid so that it partially covers the crucible, allowing water vapor to escape.

-

Gently heat the crucible with a Bunsen burner. The blue crystals will gradually turn into a white powder.[3] If the powder starts to darken, reduce the heat to avoid decomposition of the copper sulfate.

-

After about 10 minutes of heating, turn off the Bunsen burner. Using tongs, place the crucible and lid on the heat-resistant mat to cool for a few minutes, then transfer them to a desiccator to cool to room temperature.

-

Once cooled, reweigh the crucible, lid, and its contents. Record the mass.

-

To ensure all the water of crystallization has been removed, repeat the heating, cooling, and weighing process until two consecutive mass readings are constant (within ±0.01 g).

-

Record the final constant mass.

Calculations:

-

Calculate the initial mass of the hydrated copper(II) sulfate.

-

Calculate the final mass of the anhydrous copper(II) sulfate.

-

Determine the mass of water lost.

-

Convert the masses of anhydrous copper(II) sulfate and water to moles using their respective molar masses (CuSO₄ ≈ 159.61 g/mol ; H₂O ≈ 18.02 g/mol ).

-

Determine the simplest whole-number ratio of moles of water to moles of anhydrous copper(II) sulfate. This ratio gives the value of 'x' in the formula CuSO₄·xH₂O.

Thermogravimetric and Differential Scanning Calorimetry (TG-DSC) Analysis

This protocol outlines the general procedure for analyzing the thermal decomposition of this compound using a simultaneous TG-DSC instrument.

Instrumentation:

-

A simultaneous TG-DSC instrument.

-

Inert gas supply (e.g., nitrogen).

-

Sample pans (e.g., alumina).

-

Analytical microbalance.

Procedure:

-

Calibrate the TG-DSC instrument for temperature and heat flow according to the manufacturer's instructions.

-

Accurately weigh approximately 5-10 mg of finely ground this compound into a sample pan.

-

Place the sample pan in the instrument's furnace. An empty pan is used as a reference.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to provide a controlled atmosphere.

-

Program the instrument to heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 300 °C).

-

Record the mass loss (TGA curve) and the differential heat flow (DSC curve) as a function of temperature.

-

Analyze the resulting curves to determine the temperature ranges of the dehydration steps, the percentage mass loss for each step, and the enthalpy changes (from the integrated peak areas of the DSC curve).

Experimental Workflow Visualization

Caption: Workflow for the analysis of water of crystallization.

Conclusion

The water of crystallization in this compound is far from being a passive component. It is a defining feature that dictates the compound's structure, color, and thermal stability. The distinct roles of the coordinated and hydrogen-bonded water molecules provide a clear model for understanding the properties of hydrated salts. The multi-step dehydration process, quantifiable through thermal analysis, offers valuable insights into the energetics of these water-ion and water-lattice interactions. The experimental protocols detailed herein provide robust methods for the characterization of this and other hydrated compounds, which is of paramount importance in fields such as materials science, pharmaceuticals, and industrial chemistry where control over hydration states is critical for product performance and stability.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. quora.com [quora.com]

- 4. researchgate.net [researchgate.net]

- 5. thermalsupport.com [thermalsupport.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Thermal analysis and decomposition kinetics of the dehydration of copper sulfate pentahydrate [inis.iaea.org]

- 8. researchgate.net [researchgate.net]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

A Comprehensive Technical Guide to the Safe Handling and Storage of Copper(II) Sulfate Pentahydrate in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety protocols for handling and storing copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) in a laboratory environment. Adherence to these guidelines is critical to mitigate risks and ensure a safe working environment for all personnel. Copper(II) sulfate pentahydrate, while a common laboratory reagent, presents several hazards that necessitate careful management.

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonised System of Classification and Labelling of Chemicals (GHS).[1][2] It is crucial to be aware of its primary hazards:

-

Acute Oral Toxicity: Harmful or toxic if swallowed.[1][2][3][4]

-

Serious Eye Damage/Irritation: Causes serious eye damage or irritation.[1][2][3][4]

-

Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[1][2][4]

Physicochemical and Toxicological Data

Understanding the fundamental properties of a substance is the first step in safe handling. The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 7758-99-8 | [1][2] |

| Molecular Formula | CuO₄S · 5H₂O | [2] |

| Molecular Weight | 249.69 g/mol | [2] |

| Appearance | Blue crystalline powder, granules, or larger crystals | [3] |

| Odor | Odorless | [3] |

| Melting Point | 110 °C (230 °F) - decomposition | [1] |

| Specific Gravity | 2.28 | [5] |

| Solubility | Soluble in water and methanol; slightly soluble in alcohol | [3] |

| Flammability | Non-combustible solid | [1][3] |

Table 2: Toxicological Data

| Endpoint | Value | Species | Reference |

| Acute Oral LD50 | 300 mg/kg | Rat | [6] |

| Acute Oral LD50 | 472 mg/kg | Rat (male) | [7] |

| Acute Dermal LD50 | >2000 mg/kg | Rat | [6] |

| Aquatic Toxicity (LC50) | 0.1 mg/L (96 hours) | Rainbow Trout | [6] |

| Aquatic Toxicity (EC50) | 0.02 mg/L (48 hours) | Daphnia magna | [5] |

Table 3: Occupational Exposure Limits (OELs) for Copper Dusts and Mists

| Organization | Limit (8-hour TWA) | Reference |

| OSHA (PEL) | 1 mg/m³ | [8][9] |

| ACGIH (TLV) | 1 mg/m³ | [8] |

| NIOSH (REL) | 1 mg/m³ | [9] |

TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; TLV: Threshold Limit Value; REL: Recommended Exposure Limit.

Personal Protective Equipment (PPE)

A systematic approach to PPE selection is mandatory when handling this compound. The following diagram outlines the decision-making process for appropriate PPE selection.

Caption: PPE selection workflow for handling this compound.

Safe Handling and Storage Protocols

Handling Procedures

-

Engineering Controls: Always handle this compound in a well-ventilated area.[5][6] Use of a chemical fume hood or other local exhaust ventilation is required when generating dust or aerosols.[2][6]

-

Personal Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used.[1][3] Wash hands and face thoroughly after handling and before breaks.[1][3]

-

Process Controls: Avoid the formation and accumulation of dust.[2][5] Use appropriate tools to handle the solid, avoiding actions that could create airborne particles. When preparing solutions, add the solid to the liquid slowly to prevent splashing.

Storage Requirements

-

Container: Keep the container tightly closed and properly labeled.[1][2]

-

Conditions: Store in a cool, dry, and well-ventilated place.[1][2][10] The substance is hygroscopic and air-sensitive; some sources recommend storing under an inert gas.[1][4]

-

Incompatibilities: Store away from incompatible materials.[6] Incompatible substances include:

Experimental Protocols

Protocol for Spill Cleanup

This protocol outlines the steps for managing a solid spill of this compound.

-

Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Secure and control entry to the spill zone.

-

Ventilate: Ensure the area is well-ventilated.

-

Don PPE: Wear appropriate PPE as determined by the risk assessment (see Figure 1), including respiratory protection, chemical-resistant gloves, safety goggles, and a lab coat.

-

Containment: Prevent the spill from spreading and entering drains or waterways.[1][2] Cover drains if necessary.[1]

-

Cleanup:

-

Decontamination: Once the bulk material is collected, clean the affected area thoroughly.[1]

-

Disposal: Place the collected waste into a sealed, labeled container for disposal as hazardous waste.[3] Follow all local, state, and federal regulations for disposal.[3]

The logical flow for responding to a chemical spill is illustrated in the diagram below.

Caption: General workflow for responding to a chemical spill in a lab setting.

Protocol for Waste Disposal

Chemical waste must be managed in accordance with institutional and regulatory standards.

-

Classification: this compound and its containers must be disposed of as hazardous waste.[6] It is classified as an environmentally hazardous substance.[3][14]

-

Collection: Collect waste material in a designated, compatible, and clearly labeled hazardous waste container.[5] Do not mix with other waste streams unless compatibility is confirmed.

-

Environmental Precaution: Do not discharge into drains, sewers, or waterways.[2][5] This material is very toxic to aquatic life.[2]

-

Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed waste disposal contractor to arrange for pickup and proper disposal. Ensure all federal, state, and local regulations are followed.[3]

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

Table 4: First Aid Procedures

| Exposure Route | Procedure | Reference |

| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Call a physician or ophthalmologist immediately. | [1][2][4] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes. Seek medical advice if irritation persists. | [1][4][5] |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. | [2][5] |

| Ingestion | DO NOT induce vomiting. Rinse mouth with water. Immediately make the victim drink water (two glasses at most). Call a Poison Center or physician immediately. Never give anything by mouth to an unconscious person. | [1][2][5] |

General Advice: In all cases of exposure, show the Safety Data Sheet (SDS) to the attending medical professional.[1] Maintain eyewash fountains and drench facilities in the work area.[5]

Conclusion

The safe management of this compound is predicated on a thorough understanding of its hazards, the consistent use of appropriate controls, and preparedness for emergency situations. By integrating the data, protocols, and workflows presented in this guide into standard laboratory operating procedures, researchers, scientists, and drug development professionals can significantly minimize the risks associated with the use of this chemical.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. geneseo.edu [geneseo.edu]

- 3. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 4. sds.mcmaster.ca [sds.mcmaster.ca]

- 5. chemsupply.com.au [chemsupply.com.au]

- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 7. westliberty.edu [westliberty.edu]

- 8. tagis.dep.wv.gov [tagis.dep.wv.gov]

- 9. CDC - NIOSH Pocket Guide to Chemical Hazards - Copper (dusts and mists, as Cu) [cdc.gov]

- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 11. redox.com [redox.com]

- 12. wiki.nanofab.ucsb.edu [wiki.nanofab.ucsb.edu]

- 13. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. southernag.com [southernag.com]

The Versatility of Copper(II) Sulfate Pentahydrate in the Modern Laboratory: A Technical Guide

An In-depth Exploration of Core Applications for Researchers, Scientists, and Drug Development Professionals

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O), a crystalline blue salt, is a ubiquitous and versatile reagent in scientific laboratories. Its utility spans a wide range of disciplines, from classical analytical chemistry to modern cell culture and organic synthesis. This technical guide provides a detailed overview of its principal laboratory applications, complete with experimental protocols, quantitative data, and visual workflows to support researchers in their experimental design and execution.

Analytical Chemistry: Foundational Qualitative and Quantitative Analyses

Copper(II) sulfate is a key component in several fundamental analytical tests for the identification and quantification of biomolecules.

Detection of Proteins: The Biuret Test

The Biuret test is a colorimetric assay used to determine the presence of peptide bonds, and thus proteins, in a sample. In an alkaline environment, the copper(II) ions in the Biuret reagent form a coordination complex with the nitrogen atoms involved in peptide bonds, resulting in a characteristic purple color. The intensity of this color is directly proportional to the protein concentration, allowing for quantitative analysis.[1][2][3]

-

Preparation of Biuret Reagent: Dissolve 3 g of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and 9 g of sodium potassium tartrate in 500 mL of 0.2 M sodium hydroxide (B78521). Add 5 g of potassium iodide and make the final volume up to 1 L with 0.2 M sodium hydroxide.[4]

-

Sample Preparation: Prepare a series of protein standards of known concentrations (e.g., using Bovine Serum Albumin - BSA) and the unknown sample.

-

Reaction: To 1 mL of each standard and the unknown sample in separate test tubes, add 3 mL of the Biuret reagent.[4] A tube containing 1 mL of distilled water and 3 mL of reagent serves as the blank.

-

Incubation: Mix the contents of the tubes thoroughly and incubate at 37°C for 10 minutes.[4]

-

Measurement: After cooling to room temperature, measure the absorbance of each solution at 540 nm using a spectrophotometer, zeroed with the blank.[1][4][5]

-

Quantification: Plot a standard curve of absorbance versus protein concentration for the standards. Use the absorbance of the unknown sample to determine its protein concentration from the standard curve.[4]

| Parameter | Value | Reference |

| Wavelength for Absorbance | 540 nm | [1][4] |

| Incubation Temperature | 37 °C | [4] |

| Incubation Time | 10 minutes | [4] |

| Detectable Protein Range | 5–160 mg/mL | [1] |

Table 1: Quantitative Parameters for the Biuret Test

Caption: Experimental workflow for protein quantification using the Biuret test.

Detection of Reducing Sugars: Fehling's and Benedict's Tests

Copper(II) sulfate is the critical component of Fehling's and Benedict's solutions, used to detect the presence of reducing sugars. In these tests, the aldehyde or ketone group of a reducing sugar reduces the Cu(II) ions to copper(I) oxide, which precipitates as a red, yellow, or green solid.[6][7]

-

Preparation of Fehling's Solutions:

-

Reaction: In a test tube, mix equal volumes of Fehling's Solution A and Fehling's Solution B (e.g., 1 mL of each). Add a few drops of the sample to be tested.[9][10]

-

Heating: Place the test tube in a boiling water bath for 1-2 minutes.[6]

-

Observation: The formation of a brick-red precipitate of copper(I) oxide indicates the presence of reducing sugars.[9][10]

| Parameter | Value | Reference |

| Fehling's A Concentration | 7 g CuSO₄·7H₂O in 100 mL H₂O | [6] |

| Fehling's B Concentration | 35 g KNaC₄H₄O₆·4H₂O & 12 g NaOH in 100 mL H₂O | [8] |

| Heating Temperature | Boiling Water Bath (~100 °C) | [6] |

| Heating Time | 1-2 minutes | [6] |

Table 2: Key Parameters for Fehling's Test

Caption: Workflow for the detection of reducing sugars using Fehling's test.

Benedict's test is a modification of Fehling's test and is more stable as it uses a single reagent. The color of the precipitate in Benedict's test can give a semi-quantitative indication of the amount of reducing sugar present.[7][11]

| Color | Approximate Reducing Sugar Concentration (%) | Reference |

| Green | 0.1 - 0.5 | [7] |

| Yellow | 0.5 - 1.0 | [7] |

| Orange | 1.0 - 1.5 | [7] |

| Red | 1.5 - 2.0 | [7] |

| Brick Red | > 2.0 | [7] |

Table 3: Semi-Quantitative Results of Benedict's Test

Organic Synthesis: A Green Catalyst

This compound serves as an efficient and environmentally friendly Lewis acid catalyst in various organic transformations.[12] One notable application is the solventless acetylation of alcohols and phenols.[12]

Acetylation of Alcohols and Phenols

This method provides a convenient and high-yielding procedure for the protection of hydroxyl groups. The reaction proceeds at room temperature without the need for a solvent.[12]

-

Reactant Mixture: In a reaction vessel, mix the alcohol or phenol (B47542) (1 mmol), acetic anhydride (B1165640) (1.5 mmol), and a catalytic amount of this compound (0.02 mmol).[12]

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture can be worked up by adding water and extracting the product with an organic solvent. The solvent is then dried and evaporated to yield the acetylated product.

| Parameter | Value | Reference |

| Molar Ratio (Substrate:Ac₂O) | 1 : 1.5 | [12] |

| Catalyst Loading (mol%) | 2 | [12] |

| Temperature | Room Temperature | [12] |

| Solvent | None (Solventless) | [12] |

Table 4: Reaction Conditions for Catalytic Acetylation

Cell Culture: A Vital Micronutrient and Modulator

Copper is an essential trace element in cell culture media, playing a critical role in various enzymatic functions.[13] In the context of recombinant protein production, particularly in Chinese Hamster Ovary (CHO) cells, the concentration of copper(II) sulfate can significantly impact cell metabolism, protein yield, and product quality.[14][15]